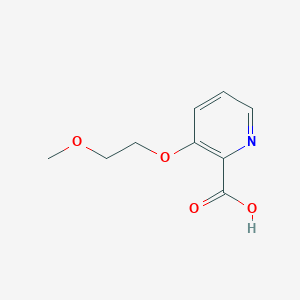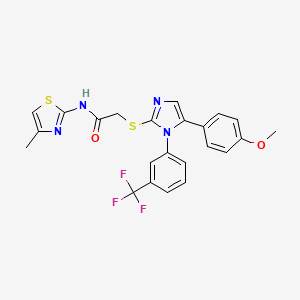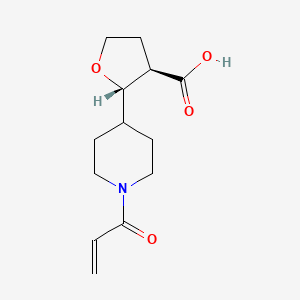![molecular formula C20H20ClNO5 B2411351 5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 882393-70-6](/img/structure/B2411351.png)
5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system, which is a type of cyclic system where two rings share only one atom, the spiroatom . The molecule also contains an indolinone group, which is a type of heterocyclic compound. The presence of the methoxy and chloro groups suggest that this compound could have interesting reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of the spirocyclic system and the various functional groups. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy groups might be susceptible to reactions involving nucleophilic substitution, while the indolinone group might undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl and methoxy groups would likely make this compound relatively polar .Applications De Recherche Scientifique
Anticonvulsant Activity
5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one and its structural analogues have been studied for their anticonvulsant activities. In tests such as the maximal electroshock seizure (MES) and pentylenetetrazole seizure threshold tests, these compounds have shown potential in protecting mice against electrically and chemically induced seizures (Rajopadhye & Popp, 1988).
Synthesis Pathways
Research has been conducted to develop new synthetic pathways for spiro compounds, including those related to 5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one. These pathways involve the formation of cycloadducts and the transformation into various spiro derivatives (Beccalli, Clerici, & Gelmi, 2003).
Diastereoselective Synthesis
Studies have focused on the diastereoselective synthesis of spiro compounds, including catalyst-free reactions that yield highly diastereoselective products. These synthetic methods are important for producing specific configurations of spiro compounds (Maurya et al., 2014).
Colorimetric Detection
Novel spirooxazine derivatives have been synthesized for the colorimetric detection of specific cations like Hg2+ and CH3Hg+. These compounds exhibit selectivity and sensitivity in detecting these cations, indicating potential applications in environmental monitoring and analysis (Pattaweepaiboon et al., 2020).
Cancer Research
Spiro compounds have been studied in the context of cancer research, with some derivatives showing inhibitory effects on tumor cell lines. These findings suggest potential applications of spiro compounds as therapeutic agents in cancer treatment (Ermut et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5'-chloro-1'-[2-(2-methoxyphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5/c1-24-17-5-2-3-6-18(17)25-12-9-22-16-8-7-14(21)13-15(16)20(19(22)23)26-10-4-11-27-20/h2-3,5-8,13H,4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZWMBPTKMOURE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C4(C2=O)OCCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/no-structure.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2411273.png)

![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2411281.png)

![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B2411284.png)

![2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2411288.png)

